Computed Lipophilicity (XLogP3): Optimal Intermediate Value Balances Permeability and Solubility Compared to Unsubstituted and 4-Ethyl Analogs
The computed logP of 2-((4-bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate (3.7) falls between the unsubstituted benzoate analog (3.3) and the 4-ethylbenzoate analog (4.1) [1][2][3]. This intermediate value positions the 4-methyl derivative within the optimal lipophilicity range (logP 1–4) for oral drug-like compounds as defined by Lipinski's rule of five, whereas the 4-ethyl analog exceeds the preferred upper bound, and the unsubstituted analog may exhibit insufficient membrane partitioning.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate: 3.3; 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate: 4.1 |
| Quantified Difference | Δ +0.4 vs. unsubstituted benzoate; Δ −0.4 vs. 4-ethylbenzoate |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Procurement of the 4-methyl analog provides a pre-optimized lipophilicity profile that reduces the need for downstream formulation or structural modification to achieve acceptable ADME properties.
- [1] PubChem CID 71825283: {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate. https://pubchem.ncbi.nlm.nih.gov/compound/1794751-93-1. View Source
- [2] PubChem CID 71820733: 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate. https://pubchem.ncbi.nlm.nih.gov/compound/1794982-94-7. View Source
- [3] PubChem CID 71820619: {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate. https://pubchem.ncbi.nlm.nih.gov/compound/1794778-26-9. View Source
